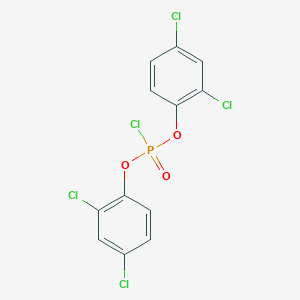

Bis(2,4-dichlorophenyl) phosphorochloridate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-1-[chloro-(2,4-dichlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQSBXZVIMBYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407502 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14254-41-2 | |

| Record name | Bis(2,4-dichlorophenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorophenyl) chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis(2,4-dichlorophenyl) phosphorochloridate, a key reagent in synthetic organic chemistry. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly relevant to the field of drug development.

Chemical Structure and Properties

This compound is a diaryl phosphorochloridate compound. The central phosphorus atom is bonded to an oxygen atom (phosphoryl group), a chlorine atom, and two 2,4-dichlorophenoxy groups.

The structural formula is:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14254-41-2 | [1] |

| Molecular Formula | C₁₂H₆Cl₅O₃P | [1][2][3] |

| Molecular Weight | 406.41 g/mol | [2] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 51-56 °C | [4][5][6] |

| Boiling Point | 475.8 ± 45.0 °C (Predicted) | [5] |

| Density | 1.634 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [5] |

| Storage | 2-8 °C, under inert atmosphere | [4][5] |

| InChI | InChI=1S/C12H6Cl5O3P/c13-7-1-3-11(9(15)5-7)19-21(17,18)20-12-4-2-8(14)6-10(12)16/h1-6H | [2] |

| SMILES | O=P(Cl)(Oc1ccc(Cl)cc1Cl)Oc1ccc(Cl)cc1Cl | [2] |

Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride using a catalyst. An optimized procedure has been developed that significantly reduces the reaction time.[7]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The synthesis of this compound can be achieved by reacting 2,4-dichlorophenol with phosphorus oxychloride in the presence of a catalytic amount of aluminum chloride.[7]

Materials:

-

2,4-Dichlorophenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Apparatus for reflux with protection from atmospheric moisture

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2,4-dichlorophenol and the anhydrous solvent.

-

Slowly add phosphorus oxychloride to the stirred solution at room temperature.

-

Add a catalytic amount of anhydrous aluminum chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by TLC or GC.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Slowly quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Under optimized conditions, this method can achieve a yield of up to 85.5%.[7]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available. The aromatic protons would appear in the region of 7.0-7.5 ppm. | [2] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 404 (based on the most abundant isotopes) | [2] |

| Infrared (IR) | Spectrum available. Characteristic peaks would include P=O stretching, P-O-Ar stretching, and C-Cl stretching. | [7] |

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in the synthesis of biologically active molecules.

-

Oligonucleotide Synthesis: It serves as a coupling agent in the synthesis of modified oligonucleotides, such as phosphorodithioates.[5][6][8] These modified nucleic acids are of great interest in antisense therapy and other nucleic acid-based drug development approaches.

-

Phosphorylation Agent: It is used as a phosphorylating agent to introduce a phosphate group into various molecules. This is a critical step in the synthesis of many biologically important compounds, including prodrugs.

-

Catalyst: It acts as a catalyst in certain organic transformations, such as the direct conversion of alcohols to azides.[5][6][8] This reaction is valuable for the introduction of the azide functionality, a versatile precursor for other nitrogen-containing groups in drug candidates.

The use of related phosphorochloridates in the formation of phosphoramidate prodrugs is a well-established strategy to improve the cell permeability and bioavailability of phosphonate and phosphate drugs.[9] While this compound itself is a reagent, the methodologies it enables are central to the development of antiviral and anticancer therapies.[9][10]

References

- 1. This compound [oakwoodchemical.com]

- 2. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 14254-41-2 [sigmaaldrich.com]

- 5. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]

An In-Depth Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate (CAS 14254-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dichlorophenyl) phosphorochloridate, a reactive organophosphate compound, serves as a versatile reagent in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its potential biological relevance. With applications in the efficient conversion of alcohols to azides and as a coupling agent in the synthesis of modified oligonucleotides, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document aims to be a thorough resource, incorporating quantitative data, detailed methodologies, and visual representations of chemical pathways and experimental workflows to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Data

This compound is a white to yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14254-41-2 | [1] |

| Molecular Formula | C₁₂H₆Cl₅O₃P | [1] |

| Molecular Weight | 406.41 g/mol | |

| Melting Point | 51-56 °C | [1] |

| Boiling Point | 475.8 °C at 760 mmHg | |

| Density | 1.634 g/cm³ | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | |

| Storage Temperature | 2-8 °C | [1] |

Safety Information:

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[2]

| Hazard Statement | Precautionary Statement | Pictogram | Signal Word |

| H301, H315, H319, H335 | P261, P301+P310, P305+P351+P338 | ☠ | Danger |

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2,4-dichlorophenol with phosphorus oxychloride. The reaction can be catalyzed by a Lewis acid, such as aluminum chloride, to improve the reaction rate and yield.

Experimental Protocol: Synthesis

Materials:

-

2,4-Dichlorophenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

To a stirred solution of 2,4-dichlorophenol (2.0 equivalents) in anhydrous toluene under an inert atmosphere, add anhydrous aluminum chloride (catalytic amount, e.g., 0.1 equivalents).

-

Heat the mixture to a gentle reflux.

-

Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC). A study has shown that with a catalyst, the reaction time can be significantly reduced.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer and wash it sequentially with cold dilute sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

This compound is a valuable reagent in several synthetic transformations, primarily due to the good leaving group ability of the bis(2,4-dichlorophenyl) phosphate moiety.

Conversion of Alcohols to Azides

This reagent facilitates a one-pot conversion of primary and secondary alcohols to their corresponding azides. This reaction proceeds via the in-situ formation of an activated phosphate ester, which is then displaced by the azide nucleophile.

Experimental Protocol: Alcohol to Azide Conversion

Materials:

-

Alcohol

-

This compound

-

Sodium azide (NaN₃)

-

Pyridine

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the alcohol (1.0 equivalent) and sodium azide (1.5 equivalents) in anhydrous dichloromethane, add pyridine (1.5 equivalents) at room temperature under an inert atmosphere.

-

Slowly add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the corresponding alkyl azide.

Coupling Agent in Oligonucleotide Synthesis

This compound can be employed as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. In this context, it activates the phosphonothioate monomer for subsequent coupling with the growing oligonucleotide chain.

Experimental Protocol: Oligonucleotide Synthesis (General)

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Nucleoside phosphonothioate monomers

-

This compound (as an activator)

-

Sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Automated DNA/RNA synthesizer or manual synthesis apparatus

Procedure (Simplified Cycle):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The next nucleoside phosphonothioate monomer is activated with this compound and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.

-

Sulfurization: The newly formed phosphite triester linkage is sulfurized to a stable phosphorodithioate linkage using a suitable sulfurizing agent.

-

Capping: Any unreacted 5'-hydroxyl groups are capped using acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants in subsequent cycles.

-

The cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis.

Biological Relevance and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its classification as an organophosphate compound provides a basis for predicting its potential biological effects. Organophosphorus compounds are known to interact with various biological systems, most notably through the inhibition of acetylcholinesterase. However, their effects can extend to other signaling pathways.

Recent research has indicated that various organophosphorus compounds can induce cellular responses through the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways, including the ERK, JNK, and p38-MAPK cascades, are crucial in regulating cellular processes such as proliferation, differentiation, apoptosis, and the inflammatory response.[1][2]

Exposure to certain organophosphates can lead to the activation of JNK and p38-MAPK pathways, which are often associated with pro-apoptotic and inflammatory responses.[1] Conversely, the ERK pathway is typically linked to cell survival and proliferation.[1] The specific cellular outcome depends on the balance of activation between these different MAPK cascades.[1]

For drug development professionals, the potential for this compound or its derivatives to modulate these pathways could be an area of interest for developing novel therapeutics, particularly in oncology or inflammatory diseases. However, it is crucial to note that significant further research, including in vitro and in vivo studies, would be required to determine the specific biological effects and cytotoxicity of this compound and any derived molecules.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with demonstrated utility in the preparation of alkyl azides and modified oligonucleotides. This guide has provided a detailed overview of its properties, synthesis, and applications, complete with experimental protocols to aid in its practical use. Furthermore, by considering its chemical class, potential interactions with key biological signaling pathways have been highlighted, suggesting possible avenues for future research in the context of drug discovery and development. As with any reactive chemical, appropriate safety precautions must be strictly adhered to when handling this compound.

References

Physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate. It is a key reagent in synthetic organic chemistry, particularly in the field of oligonucleotide synthesis. This document details its chemical identity, physical characteristics, and reactivity profile. It also includes available experimental data and methodologies for its synthesis and application, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two 2,4-dichlorophenoxy groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14254-41-2[1][2][3] |

| Molecular Formula | C₁₂H₆Cl₅O₃P[1][2][3] |

| Molecular Weight | 406.42 g/mol [1][2] |

| IUPAC Name | This compound[3] |

| Synonyms | Bis(2,4-dichlorophenyl) chlorophosphate, Phosphorochloridic acid bis(2,4-dichlorophenyl) ester[3] |

| InChI Key | RHQSBXZVIMBYKW-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)Cl |

Physical and Chemical Properties

This compound is a white to yellow solid at room temperature.[1] It is important to handle this compound with appropriate safety precautions as it is classified as toxic and an irritant.

Table 2: Physical Properties

| Property | Value |

| Physical Form | White to Yellow Solid[1] |

| Melting Point | 51-56 °C[1][4] |

| Boiling Point | 475.8 °C at 760 mmHg (Predicted)[5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[5] |

| Density | 1.634 g/cm³ (Predicted) |

| Vapor Pressure | 9.25 x 10⁻⁹ mmHg at 25°C (Predicted)[5] |

| Refractive Index | 1.606 (Predicted)[5] |

Table 3: Chemical Properties

| Property | Value/Description |

| Reactivity | The phosphorus-chlorine bond is highly reactive towards nucleophiles. |

| Stability | Stable under recommended storage conditions (2-8 °C, inert atmosphere).[1] |

| Hydrolysis | Susceptible to hydrolysis, especially in the presence of moisture. The rate of hydrolysis is pH-dependent.[6] |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride. A more recent study describes a catalyzed reaction of 2,4-dichloride and phosphorus with aluminum chloride as a catalyst, which significantly reduces the reaction time.[7]

Optimized Synthesis Protocol: [7]

-

Reactants: 2,4-dichloride, phosphorus, aluminum chloride (catalyst).

-

Reaction Conditions: The study focused on optimizing the amount of catalyst, the ratio of raw materials, reaction temperature, and reaction time through orthogonally arranged experiments.

-

Results: Under optimized conditions, a total yield of 85.5% was achieved with a reaction time of 5 hours, a significant improvement from the previously reported 34 hours.[7]

-

Characterization: The product was characterized by ¹H NMR and IR spectroscopy.[7]

Purification

Purification of phosphorochloridates can be challenging due to their reactivity. Standard techniques such as distillation or chromatography can be employed, but care must be taken to avoid decomposition. For related compounds, purification often involves distillation under reduced pressure.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 2,4-dichlorophenyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic rings.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dichlorophenyl rings. The chemical shifts will be influenced by the chlorine substituents and the phosphate ester linkage.

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance characteristic of a phosphorochloridate.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, P-O-Ar, and C-Cl bonds. The P=O stretching vibration is typically a strong band in the region of 1250-1300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the molecule. The exact mass can be determined using high-resolution mass spectrometry.[5]

Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the phosphorus atom, making it susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating substitution reactions.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, such as alcohols and amines, to form the corresponding phosphate triesters and phosphoramidates. This reactivity is the basis for its primary applications in organic synthesis. The reaction with alcohols, for instance, is a key step in the phosphotriester approach to oligonucleotide synthesis.

Coupling Agent in Oligonucleotide Synthesis

This compound is a crucial reagent in the phosphotriester method of oligonucleotide synthesis.[4][9] In this role, it acts as a coupling agent to form the phosphotriester linkage between the 5'-hydroxyl group of one nucleoside and the 3'-hydroxyl group of another.

Workflow for Phosphotriester Oligonucleotide Synthesis:

References

- 1. This compound | 14254-41-2 [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Bis(2,4-dichlorophenyl) chlorophosphate | 14254-41-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. The kinetics of O-hexyl O-2,5-dichlorophenyl phosphoramidate hydrolysing activity in hen plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR [m.chemicalbook.com]

- 9. 14254-41-2 this compound, tech. AKSci V0269 [aksci.com]

An In-depth Technical Overview of Bis(2,4-dichlorophenyl) phosphorochloridate

This document provides a detailed summary of the fundamental physicochemical properties of Bis(2,4-dichlorophenyl) phosphorochloridate, a chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical Data

The core molecular characteristics of this compound have been compiled from multiple sources to ensure accuracy. The molecular formula and weight are fundamental parameters for any experimental and theoretical work involving this compound.

| Parameter | Value |

| Molecular Formula | C12H6Cl5O3P[1][2][3][4][5] |

| Molecular Weight | 406.42 g/mol [1][2] |

Molecular Structure and Connectivity

To elucidate the structural arrangement of this compound, a logical diagram has been generated. This visualization outlines the core functional groups and their interconnectivity, providing a clear representation of the molecule's composition. The central phosphorochloridate moiety is linked to two distinct 2,4-dichlorophenyl groups.

References

An In-depth Technical Guide to Bis(2,4-dichlorophenyl) phosphorochloridate: Synthesis, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of Bis(2,4-dichlorophenyl) phosphorochloridate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its synonyms, chemical properties, synthesis, and key applications, including detailed experimental protocols and reaction mechanisms.

Chemical Identity and Synonyms

This compound is a chemical compound with the CAS Registry Number 14254-41-2.[1][2][3][4] It is crucial to recognize its various synonyms to identify it in literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14254-41-2[1][2][3][4] |

| Molecular Formula | C₁₂H₆Cl₅O₃P[1][3][4] |

| Molecular Weight | 406.42 g/mol [1][3] |

| Synonyms | Bis(2,4-dichlorophenyl) chlorophosphate[2][5] |

| Bis(2,4-dichlorophenyl)phosphoryl chloride[5] | |

| Chlorophosphoric acid bis(2,4-dichlorophenyl) ester[5] | |

| Bis(2,4-dichlorophenoxy)phosphoryl Chloride[5] | |

| Chloridophosphoric acid bis(2,4-dichlorophenyl) ester[5] | |

| Phosphorochloridic acid bis(2,4-dichlorophenyl) ester | |

| Bis(2,4-dichlorophenol) phosphorochloridate |

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[5] Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 51-56 °C[3][5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[5] |

| Storage Temperature | 2-8 °C[3] |

Synthesis of this compound

The synthesis of this compound has been reported via the reaction of 2,4-dichlorophenol with phosphorus oxychloride in the presence of a catalyst. An optimized procedure significantly reduces the reaction time.[2]

Optimized Synthesis Protocol

An optimized synthesis of this compound can be achieved with a total yield of 85.5% and a reduced reaction time of 5 hours.[2] The reaction is catalyzed by aluminum chloride.[2]

Representative Experimental Protocol:

To a stirred solution of 2,4-dichlorophenol (2.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), aluminum chloride (catalytic amount) is added.

Phosphorus oxychloride (1.0 eq) is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 5 hours.

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of crushed ice or cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic methods, primarily ¹H NMR and IR spectroscopy.[2]

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Bands |

| ¹H NMR | Aromatic protons (Ar-H) would appear as multiplets in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on the coupling between the aromatic protons. |

| IR Spectroscopy | P=O stretching: ~1250-1300 cm⁻¹ (strong) |

| P-O-Ar stretching: ~1100-1200 cm⁻¹ (strong) | |

| Ar-Cl stretching: ~1000-1100 cm⁻¹ | |

| C-H aromatic stretching: ~3000-3100 cm⁻¹ | |

| C=C aromatic stretching: ~1450-1600 cm⁻¹ |

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, most notably in the conversion of alcohols to azides and as a coupling agent in the synthesis of modified oligonucleotides.

Conversion of Alcohols to Azides

This reagent facilitates an efficient one-pot conversion of alcohols to the corresponding azides. The reaction proceeds under mild conditions and provides good to excellent yields.

Experimental Protocol for the Conversion of an Alcohol to an Azide:

To a solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, sodium azide (1.5 mmol) and 4-(dimethylamino)pyridine (DMAP, 1.2 mmol) are added. To this stirred mixture, this compound (1.1 mmol) is added, and the reaction is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude azide is purified by column chromatography.

Reaction Mechanism:

The reaction is believed to proceed through the formation of a phosphoryl pyridinium azide intermediate.

Coupling Agent in the Synthesis of Phosphorodithioate Oligonucleotides

This compound can be employed as a coupling agent in the synthesis of phosphorodithioate oligonucleotides, which are analogues of natural nucleic acids with enhanced nuclease resistance.

General Workflow for Phosphorodithioate Oligonucleotide Synthesis:

The synthesis of phosphorodithioate oligonucleotides is typically performed on a solid support using an automated synthesizer. The process involves a cycle of four main steps: deblocking, coupling, capping, and sulfurization. This compound can be utilized in a modified coupling step.

References

- 1. Bis(2,4-dichlorophenyl) chlorophosphate(14254-41-2) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 14254-41-2 [sigmaaldrich.com]

- 4. theclinivex.com [theclinivex.com]

- 5. Bis(2,4-dichlorophenyl) chlorophosphate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Safety and Handling of Bis(2,4-dichlorophenyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological effects of Bis(2,4-dichlorophenyl) phosphorochloridate. The information is compiled from Safety Data Sheets (SDS), and relevant toxicological data for structurally related organophosphate and dichlorophenyl-containing compounds. This document is intended to serve as a vital resource for laboratory personnel and researchers to ensure safe handling and to provide context for the potential biochemical interactions of this compound.

Chemical and Physical Properties

This compound is a solid organophosphate compound. Its key physical and chemical properties are summarized in the table below. This data is essential for proper storage, handling, and in case of accidental release.

| Property | Value |

| CAS Number | 14254-41-2 |

| Molecular Formula | C₁₂H₆Cl₅O₃P |

| Molecular Weight | 406.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 51-56 °C |

| Boiling Point | 475.8 °C at 760 mmHg (Predicted) |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate |

| Storage Temperature | 2-8°C in an inert atmosphere |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid measures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Accidental Release Response Workflow

Caption: Workflow for responding to an accidental release of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized procedures based on available information and standard laboratory practices for similar compounds.

Synthesis of this compound

This protocol is based on the abstract of a study describing the synthesis of the title compound.[1]

Materials:

-

2,4-Dichlorophenol

-

Phosphorus oxychloride (POCl₃)

-

Aluminum chloride (AlCl₃) as a catalyst

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichlorophenol in the anhydrous solvent.

-

Add a catalytic amount of aluminum chloride to the solution.

-

Slowly add phosphorus oxychloride to the stirred solution at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (optimized to be around 5 hours in the cited study) to ensure the completion of the reaction.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate in a suitable ratio)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent system.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the eluent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the dichlorophenyl rings.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a characteristic signal for the phosphate group.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for organophosphate analysis.[2][3][4][5][6] Detection can be achieved using a UV detector.

Toxicological Information and Potential Biological Effects

Direct toxicological studies on this compound are limited. However, as an organophosphate compound containing dichlorophenyl moieties, its toxicological profile can be inferred from the known effects of these chemical classes.

General Toxicity of Organophosphates

The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1][7][8][9][10][11][12] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and a range of symptoms affecting the nervous system, muscles, and glands.

Potential Signaling Pathway Involvement

Based on studies of other organophosphorus compounds, this compound could potentially impact cellular signaling pathways, particularly in the context of neurotoxicity and cellular stress.

Inhibition of Acetylcholinesterase Signaling Pathway:

Caption: Generalized pathway of acetylcholinesterase inhibition by organophosphates.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

Exposure to some organophosphates has been shown to induce oxidative stress and activate the MAPK signaling pathways (including ERK, JNK, and p38-MAPK).[8][13][14][15][16] This can lead to various cellular responses, including inflammation, apoptosis (programmed cell death), and altered cell proliferation and differentiation.

References

- 1. drpress.org [drpress.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ijcmas.com [ijcmas.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Proper Handling and Storage of Bis(2,4-dichlorophenyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for Bis(2,4-dichlorophenyl) phosphorochloridate (CAS No. 14254-41-2). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Compound Identification and Properties

This compound is an organophosphate compound utilized as a phosphate catalyst and coupling agent in various chemical syntheses.[1][2] It is crucial to be aware of its physical and chemical properties to handle it safely.

| Property | Value |

| Molecular Formula | C12H6Cl5O3P |

| Molecular Weight | 406.41 g/mol [1][3] |

| Appearance | White to off-white or yellow solid/powder[1][3][4] |

| Melting Point | 47-56 °C[3][5] |

| Boiling Point | 475.8 ± 45.0 °C at 760 mmHg[5] |

| Storage Temperature | 2-8 °C[3][4] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling. The primary hazards are summarized below.

GHS Hazard Statements:

Pictograms:

-

Skull and Crossbones[4]

Due to its toxicity and irritant properties, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.[3][5]

Recommended PPE:

-

Eye/Face Protection: Chemical splash-resistant safety glasses or goggles with side protection.[3]

-

Skin Protection: Protective gloves and clothing to prevent skin contact.[3][5]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or fumes.[3][5] If engineering controls are insufficient, a NIOSH- or CEN-certified respirator should be used.[3]

Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Key Handling Protocols:

-

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]

-

Minimize dust generation and accumulation.[3]

-

Keep the container tightly closed when not in use.[3]

Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of this compound.

Recommended Storage:

-

Temperature: Store long-term at 2-8°C in a refrigerator.[3][4][5]

-

Environment: Store in a cool, dry, and well-ventilated area.[3]

Incompatibilities and Hazards: It is critical to store this compound away from incompatible materials to prevent hazardous reactions.

Caption: Key incompatibilities and hazardous decomposition products.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Conditions to Avoid: Dust generation should be minimized.[3]

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to form carbon oxides, hydrogen chloride, and phosphorus oxides.[3]

The chemical is stable under recommended storage temperatures and pressures.[3]

First-Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Measures |

| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth.[3][5] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |

| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5] |

Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not dispose of with normal household waste.

By adhering to the guidelines outlined in this document, researchers and scientists can safely handle and store this compound, ensuring a secure working environment and preserving the quality of the compound for its intended applications.

References

Technical Guide: Solubility of Bis(2,4-dichlorophenyl) phosphorochloridate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(2,4-dichlorophenyl) phosphorochloridate (CAS No. 14254-41-2) is an organophosphorus compound utilized as a phosphorylating agent in the synthesis of various organic molecules. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes, and formulation development. This guide summarizes the known solubility characteristics and presents a detailed protocol for the experimental determination of its solubility.

Qualitative Solubility Data

Based on available chemical database information, the solubility of this compound, which exists as a white to yellow solid with a melting point of 51-56 °C, has been qualitatively described.[1][2][3]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][3] |

| Ethyl Acetate | Slightly Soluble[1][3] |

It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can vary with temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, or by using a vacuum oven for more sensitive compounds.

-

Once the solvent is completely evaporated and a constant weight is achieved, re-weigh the vial containing the solid residue.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (L)

This procedure should be repeated multiple times to ensure the reproducibility of the results.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Unveiling the Phosphorylation Mechanism of Bis(2,4-dichlorophenyl) phosphorochloridate: A Technical Guide

For Immediate Release

A deep dive into the chemical reactivity and application of Bis(2,4-dichlorophenyl) phosphorochloridate reveals its pivotal role as a phosphorylating agent in modern organic synthesis, particularly in the construction of complex oligonucleotides. This technical guide elucidates the core mechanism of action, provides key experimental insights, and presents quantitative data for researchers, scientists, and professionals in drug development.

This compound is a highly reactive organophosphorus compound extensively utilized in the phosphotriester approach to oligonucleotide synthesis. Its primary function is to introduce a phosphate group to a nucleophilic substrate, typically an alcohol, to form a stable phosphotriester linkage. The strategic presence of two 2,4-dichlorophenyl groups and a chlorine atom on the central phosphorus atom dictates its reactivity and utility.

Core Mechanism of Action: Nucleophilic Substitution

The fundamental mechanism of phosphorylation by this compound is a nucleophilic substitution reaction. The phosphorus atom in the phosphorochloridate is highly electrophilic due to the electron-withdrawing effects of the two 2,4-dichlorophenyl groups and the chlorine atom.

The reaction is initiated by the attack of a nucleophile, such as the hydroxyl group of an alcohol or a nucleoside, on the electrophilic phosphorus center. This attack leads to the formation of a transient pentacoordinate intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, resulting in the formation of a new phosphate triester bond.

The 2,4-dichlorophenyl moieties serve a dual purpose. Firstly, they act as activating groups, enhancing the electrophilicity of the phosphorus atom and thus facilitating the nucleophilic attack. Secondly, they function as protecting groups for the phosphate, preventing unwanted side reactions during subsequent synthetic steps. These robust protecting groups are stable under various reaction conditions and can be selectively removed at a later stage of the synthesis.

Figure 1. General mechanism of phosphorylation.

Experimental Protocols

While specific reaction conditions can vary depending on the substrate, a general protocol for the phosphorylation of an alcohol using this compound in a laboratory setting is outlined below. This protocol is derived from established phosphotriester methodologies.

Materials:

-

This compound

-

Anhydrous alcohol (substrate)

-

Anhydrous pyridine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

All glassware must be rigorously dried to prevent hydrolysis of the phosphorochloridate.

-

The alcohol substrate is dissolved in anhydrous DCM under an inert atmosphere.

-

Anhydrous pyridine is added to the solution to act as a base, which will neutralize the HCl generated during the reaction.

-

This compound, dissolved in anhydrous DCM, is added dropwise to the alcohol solution at a controlled temperature, typically 0 °C to room temperature.

-

The reaction mixture is stirred under an inert atmosphere for a period ranging from a few hours to overnight, monitored by an appropriate technique such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction is quenched, and the crude product is worked up to remove the pyridinium hydrochloride salt and any unreacted starting materials.

-

The resulting phosphotriester is purified using column chromatography on silica gel.

Quantitative Data

The efficiency of phosphorylation reactions using this compound is generally high, though yields can be substrate-dependent. The following table summarizes typical yields reported in the literature for the synthesis of dinucleoside phosphates using the phosphotriester method with aryl phosphorochloridates.

| Substrate (Nucleoside) | Coupling Time (hours) | Yield (%) | Reference |

| Thymidine | 6 | 31 (for d-TpTpTpT) | [1] |

| Thymidine | Not specified | 45-75 (per coupling step) | [2][3] |

| Various Nucleosides | Not specified | ~90 (with a similar agent) | [4] |

Note: The yields are often reported for the overall synthesis of an oligonucleotide, with individual coupling step efficiencies being higher.

Removal of the 2,4-Dichlorophenyl Protecting Group

Following the successful synthesis of the desired oligonucleotide, the 2,4-dichlorophenyl protecting groups must be removed to yield the natural phosphodiester backbone. This deprotection is typically achieved through a process of selective hydrolysis or solvolysis under specific conditions that do not affect other protecting groups on the nucleobases or the sugar moiety. While specific protocols for the removal of 2,4-dichlorophenyl groups are less commonly detailed than for other aryl groups, methods for the cleavage of similar aryl phosphate esters often involve treatment with a potent nucleophile or a specific chemical reagent. For instance, bromotrimethylsilane (BTMS) has been shown to be effective for the debenzylation of dibenzyl arylphosphate esters to the corresponding arylphosphate acids.[5]

Figure 2. Deprotection of the phosphate.

Conclusion

This compound stands as a valuable and efficient reagent in the field of synthetic organic chemistry, particularly for the synthesis of oligonucleotides via the phosphotriester method. Its mechanism of action, centered around a nucleophilic attack on a highly activated phosphorus center, allows for the reliable formation of phosphate triester linkages. The 2,4-dichlorophenyl groups play a crucial role as both activating and protecting moieties, contributing to the overall success of the synthetic strategy. Understanding the intricacies of its reactivity and the associated experimental protocols is paramount for researchers aiming to construct complex, biologically relevant molecules.

References

- 1. Solid support synthesis of oligothymidylates using phosphorochloridates and 1-alkylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of oligonucleotides on cellulose by a phosphotriester method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of oligonucleotides on cellulose by a phosphotriester method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new procedure for the phosphorylation of nucleosides: application to the discovery of inhibitors of HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Applications of Bis(2,4-dichlorophenyl) phosphorochloridate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dichlorophenyl) phosphorochloridate is a versatile reagent in organic synthesis, primarily recognized for its role as a powerful activating agent. This technical guide provides a comprehensive overview of its key applications, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights. The core application detailed herein is its use in the efficient one-pot conversion of alcohols to azides. Additionally, its reported role as a coupling agent in the synthesis of oligonucleotide phosphorodithioates is discussed. This document aims to serve as a practical resource for researchers and professionals in the fields of synthetic chemistry and drug development, enabling the effective utilization of this reagent in their work.

Introduction

This compound, with the CAS number 14254-41-2, is a phosphate-based chemical intermediate. Its structure, featuring two electron-withdrawing 2,4-dichlorophenyl groups, renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an effective activating agent for a variety of functional group transformations. This guide will delve into the practical applications of this reagent, providing detailed methodologies and data to support its use in the laboratory.

One-Pot Conversion of Alcohols to Azides

A significant application of this compound is in the direct conversion of primary and secondary alcohols to their corresponding azides. This one-pot procedure offers a mild and efficient alternative to traditional methods that may require harsh conditions or the use of more hazardous reagents.

General Experimental Protocol

The following protocol is a generalized procedure for the conversion of an alcohol to an azide using this compound.

Materials:

-

Substrate alcohol

-

This compound

-

Sodium azide (NaN₃)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the alcohol (1.0 mmol) in anhydrous DMF (5 mL), add sodium azide (3.0-4.0 mmol, 3-4 equivalents) and DMAP (1.2 mmol, 1.2 equivalents).

-

To this stirred mixture, add this compound (1.05 mmol, 1.05 equivalents) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, the temperature can be raised to 40-50 °C.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkyl azide.

Quantitative Data

The following table summarizes the reported yields for the conversion of various alcohols to their corresponding azides using the aforementioned protocol.

| Entry | Substrate Alcohol | Product Azide | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl azide | 4 | 78 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl azide | 2 | 92 |

| 3 | Cinnamyl alcohol | Cinnamyl azide | 2 | 89 |

| 4 | Geraniol | Geranyl azide | 2 | 85 |

| 5 | 1-Octanol | 1-Azidooctane | 3 | 91 |

| 6 | Cyclohexanol | Cyclohexyl azide | 4 | 82 |

Reaction Mechanism and Workflow

The reaction is believed to proceed through the in-situ formation of an activated phosphorylpyridinium azide species. This intermediate then reacts with the alcohol, which is subsequently displaced by the azide ion in an Sₙ2 fashion.

Caption: General workflow for the one-pot conversion of alcohols to azides.

Caption: Proposed mechanism for the formation of alkyl azides.

Application in Oligonucleotide Synthesis

This compound has been reported as a coupling agent in the synthesis of oligonucleotide phosphorodithioates. Phosphorodithioate oligonucleotides are analogues of natural DNA in which both non-bridging oxygen atoms of the phosphate backbone are replaced by sulfur. This modification confers enhanced nuclease resistance, making them of interest for therapeutic applications.

While the literature mentions this application, detailed experimental protocols specifically employing this compound are not as readily available as for the conversion of alcohols to azides. The general strategy for phosphorodithioate synthesis involves the use of thiophosphoramidites and a sulfurizing agent. It is plausible that this compound could be used to activate a phosphonothioate or a similar precursor for subsequent coupling.

Stability and Decomposition of Bis(2,4-dichlorophenyl) phosphorochloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the stability and decomposition of Bis(2,4-dichlorophenyl) phosphorochloridate is limited in publicly available scientific literature. This guide provides an in-depth overview based on the known chemistry of analogous organophosphorus compounds, particularly diaryl phosphorochloridates and chlorinated phosphate esters. The information presented herein should be used as a guideline for handling, storage, and experimental design, with the understanding that empirical validation for this specific compound is necessary.

Executive Summary

This compound is a reactive organophosphorus compound utilized in chemical synthesis, notably as a phosphorylating agent. Its stability is influenced by environmental factors such as moisture, temperature, and pH. The primary modes of decomposition are hydrolysis and thermolysis, leading to the formation of various degradation products, including 2,4-dichlorophenol, phosphoric acid derivatives, and, under high temperatures, toxic gases such as hydrogen chloride and phosphorus oxides. This document outlines the expected stability profile, proposes decomposition pathways, and provides general experimental considerations for studying this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior and for designing appropriate handling and storage protocols.

| Property | Value |

| CAS Number | 14254-41-2 |

| Molecular Formula | C₁₂H₆Cl₅O₃P |

| Molecular Weight | 406.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 51-56 °C |

| Storage Temperature | 2-8 °C (refrigerated) |

| Solubility | Soluble in various organic solvents |

Stability Profile

The stability of this compound is a critical consideration for its application and storage. The P-Cl bond is inherently reactive, making the molecule susceptible to nucleophilic attack, particularly by water.

Hydrolytic Stability

Phosphorochloridates are known to be moisture-sensitive and readily undergo hydrolysis. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

-

Under Neutral and Acidic Conditions: Hydrolysis is expected to proceed, yielding bis(2,4-dichlorophenyl) hydrogen phosphate and hydrochloric acid. The reaction is likely catalyzed by acid, which protonates the phosphoryl oxygen, making the phosphorus atom more electrophilic.

-

Under Basic Conditions: The rate of hydrolysis is generally accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion (OH⁻). The reaction will produce the bis(2,4-dichlorophenyl) phosphate salt.

Thermal Stability

While stable under recommended storage conditions, this compound will decompose at elevated temperatures. Thermal decomposition is expected to be an aggressive process, particularly in the presence of oxygen.

-

Inert Atmosphere: In the absence of air, thermolysis may lead to the formation of pyrophosphates and the elimination of 2,4-dichlorophenyl chloride.

-

In the Presence of Air (Oxidative Decomposition): Combustion or thermal degradation in the presence of air will lead to the formation of hazardous decomposition products, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), and phosphorus oxides (e.g., P₄O₁₀).[1]

Proposed Decomposition Pathways

The following diagrams illustrate the proposed primary decomposition pathways for this compound based on general chemical principles of related compounds.

References

An In-depth Technical Guide to the Synthesis and Preparation of Bis(2,4-dichlorophenyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of bis(2,4-dichlorophenyl) phosphorochloridate, a key reagent in various chemical transformations. This document details the primary synthetic methodologies, including optimized reaction conditions that afford high yields. A thorough compilation of the compound's physicochemical properties is presented in tabular format for easy reference. Furthermore, this guide includes detailed experimental protocols, reaction mechanisms, and a visual workflow of the synthesis process to aid researchers in the practical application of these methods.

Introduction

This compound (CAS No. 14254-41-2) is a valuable organophosphorus compound utilized as a phosphorylating agent in organic synthesis. Its applications include the preparation of phosphate esters and phosphoramidates, which are important intermediates in the development of novel therapeutic agents and other functional molecules. The presence of the dichlorophenyl groups confers specific reactivity and stability to the molecule, making it a reagent of choice for various chemical transformations. This guide focuses on the most common and efficient methods for its laboratory-scale preparation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various commercial and literature sources.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₅O₃P | [1][2] |

| Molecular Weight | 406.41 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 51-56 °C | [3][4] |

| Purity | Typically ≥80% | [3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis Methodologies

The most prevalent and efficient method for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with phosphorus oxychloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, to enhance the reaction rate and yield.

Reaction of 2,4-Dichlorophenol with Phosphorus Oxychloride using Aluminum Chloride Catalyst

This method has been optimized to produce high yields in a significantly reduced reaction time compared to uncatalyzed or previously reported methods.[5]

Reaction Scheme:

An optimized study demonstrated that the use of aluminum chloride as a catalyst can lead to a total yield of 85.5% with a reaction time of just 5 hours, a significant improvement over the 34 hours required in earlier literature.[5]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on the optimized method.

Optimized Synthesis using Aluminum Chloride Catalyst

This protocol is based on the findings of a study that optimized the reaction conditions for yield and reaction time.[5]

Materials:

-

2,4-Dichlorophenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous toluene (or other inert solvent)

-

Anhydrous hexane

-

Ice bath

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2,4-dichlorophenol (2.0 equivalents) and anhydrous toluene.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the 2,4-dichlorophenol is completely dissolved.

-

In a separate, dry flask, prepare a solution of phosphorus oxychloride (1.0 equivalent) in anhydrous toluene.

-

Slowly add the phosphorus oxychloride solution to the stirred 2,4-dichlorophenol solution via the dropping funnel.

-

Carefully add anhydrous aluminum chloride (catalytic amount) to the reaction mixture. The addition of the catalyst may cause a slight exotherm.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white to off-white solid.

Synthesis Workflow and Reaction Mechanism

The following diagrams illustrate the overall workflow for the synthesis and the proposed reaction mechanism.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Proposed Reaction Mechanism

The reaction is believed to proceed through a Lewis acid-catalyzed nucleophilic substitution mechanism.

Caption: Proposed mechanism for the AlCl₃-catalyzed synthesis.

Conclusion

This technical guide has outlined the key aspects of the synthesis and preparation of this compound. The provided experimental protocol, based on an optimized, high-yield method, offers a practical approach for its synthesis in a laboratory setting. The tabulated physicochemical data and the visual representations of the synthesis workflow and reaction mechanism are intended to serve as valuable resources for researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety procedures is paramount when handling the corrosive and reactive reagents involved in this synthesis.

References

Methodological & Application

Application Notes and Protocols for Alcohol to Azide Conversion using Bis(2,4-dichlorophenyl) phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot conversion of alcohols to azides utilizing bis(2,4-dichlorophenyl) phosphorochloridate. This method offers a mild and convenient alternative to other azidation procedures, avoiding the use of highly toxic or difficult-to-remove reagents.[1][2]

Introduction

The transformation of an alcohol to an azide is a critical functional group conversion in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Azides are versatile intermediates that can be readily converted to amines or used in bioorthogonal "click" chemistry reactions. This protocol details a one-pot procedure that employs this compound for the activation of alcohols, followed by displacement with an azide source.[1][3] The use of bis(2,4-dichlorophenyl) phosphate as a leaving group enhances the reactivity compared to other phosphate-based methods.[4]

Chemical Reaction and Mechanism

The overall reaction involves the conversion of a primary or secondary alcohol to an alkyl azide. The reaction is believed to proceed through three main steps:

-

Formation of the Activating Agent: 4-(Dimethylamino)pyridine (DMAP) reacts with this compound in the presence of sodium azide to form the active intermediate, bis(2,4-dichlorophenyl)phosphoryl 4-(dimethylamino)pyridinium azide.[1][5]

-

Activation of the Alcohol: The generated activating agent reacts with the substrate alcohol to form an activated bis(2,4-dichlorophenyl) phosphate intermediate.[1][5]

-

Nucleophilic Displacement: The azide ion displaces the bis(2,4-dichlorophenyl)phosphoryl group via an S(_N)2 reaction to yield the desired azide product.[1][5]

This one-pot procedure is advantageous as it avoids the isolation of intermediate phosphate species.[1][5]

Experimental Data Summary

The following table summarizes the reported yields for the conversion of various alcohols to their corresponding azides using this protocol.[1]

| Entry | Substrate Alcohol | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl azide | 2 | 76 |

| 2 | 1-Octanol | 1-Azidooctane | 2 | 92 |

| 3 | Cyclohexanol | Azidocyclohexane | 2 | 85 |

| 4 | 2-Phenylethanol | 2-Azido-1-phenylethane | 2 | 88 |

| 5 | 1,4-Benzenedimethanol | 1-(Azidomethyl)-4-(hydroxymethyl)benzene | 2 | 82 |

| 6 | 1,4-Benzenedimethanol | 1,4-Bis(azidomethyl)benzene | 2 | 9.2 |

Detailed Experimental Protocol

This protocol is based on the procedure described by Yu, Liu, and Hu in Organic Letters (2000), 2 (13), pp 1959–1961.[1][5]

Materials:

-

Substrate alcohol

-

Sodium azide (NaN₃)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl ether

-

Brine

-

Aqueous NaOH (20%)

-